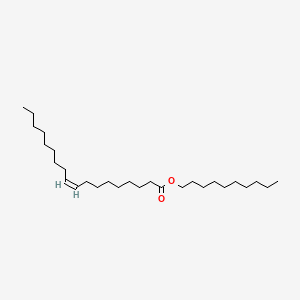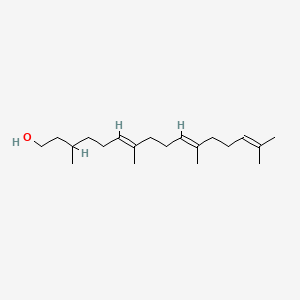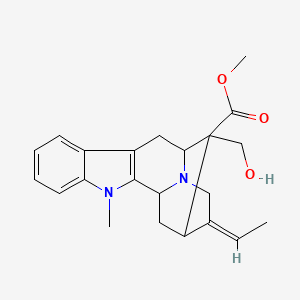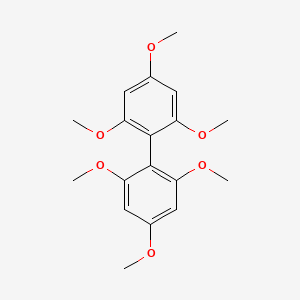
1,3,5-三甲氧基-2-(2,4,6-三甲氧基苯基)苯
描述
它以六个甲氧基连接到联苯结构为特征,使其成为联苯的六甲氧基衍生物。
科学研究应用
二氟甲醚六甲醚有若干科学研究应用,包括:
化学: 用作合成更复杂有机分子的前体,以及作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探究其潜在的治疗特性,包括抗炎和抗氧化作用。
工业: 用于生产具有特定性能的特种化学品和材料。
准备方法
合成路线和反应条件: 合成醚,包括二氟甲醚六甲醚,最常用的方法是威廉姆森醚合成法。这涉及在 S_N2 反应中使烷氧基阴离子与伯烷基卤化物或甲苯磺酸酯反应 。烷氧基阴离子通常通过使醇与强碱(如氢化钠 (NaH))反应来制备。在二氟甲醚六甲醚的情况下,起始原料将包括具有适当取代基和甲氧基的联苯衍生物。
工业生产方法: 二氟甲醚六甲醚的工业生产可能涉及大规模的威廉姆森醚合成法,利用优化的反应条件以确保高产率和纯度。该过程可能涉及使用自动化反应器和连续流动系统来保持一致的反应条件并最大限度地减少杂质。
化学反应分析
反应类型: 二氟甲醚六甲醚可以发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或羧酸。
还原: 联苯核心可以在特定条件下被还原,形成部分或完全氢化的衍生物。
取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件:
氧化: 在酸性或碱性条件下可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 在适当溶剂存在下,可以使用甲醇钠 (NaOMe) 或乙醇钠 (NaOEt) 等亲核试剂。
主要产物:
氧化: 形成醛或羧酸。
还原: 形成氢化的联苯衍生物。
取代: 形成取代的联苯醚。
作用机制
二氟甲醚六甲醚的作用机制涉及通过其甲氧基和联苯核心与其分子靶标相互作用。甲氧基可以参与氢键和其他非共价相互作用,而联苯核心可以与蛋白质或其他生物分子中的芳香残基进行 π-π 堆积相互作用。这些相互作用可以调节酶、受体或其他分子靶标的活性,从而导致各种生物效应。
类似化合物:
2,2’,4,4’,6,6’-六甲氧基联苯: 一种具有相似结构特征和化学性质的密切相关化合物.
1,3,5-三甲氧基-2-(2,4,6-三甲氧基苯基)苯: 另一种具有不同取代模式的六甲氧基衍生物.
独特性: 二氟甲醚六甲醚的独特性在于其在联苯核心上甲氧基的特定排列,赋予了其独特的化学和物理性质。这种独特的结构允许与分子靶标进行特定相互作用,使其成为各种科学和工业应用的宝贵工具。
相似化合物的比较
2,2’,4,4’,6,6’-Hexamethoxybiphenyl: A closely related compound with similar structural features and chemical properties.
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene: Another hexamethoxy derivative with a different substitution pattern.
Uniqueness: DIFUCOL HEXAMETHYL ETHER is unique due to its specific arrangement of methoxy groups on the biphenyl core, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
14262-07-8 |
|---|---|
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |
InChI 键 |
PKTVMNKLPFVXBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

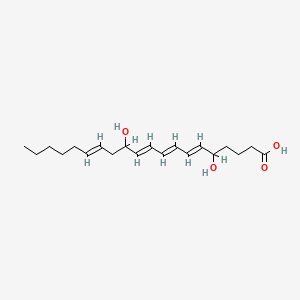
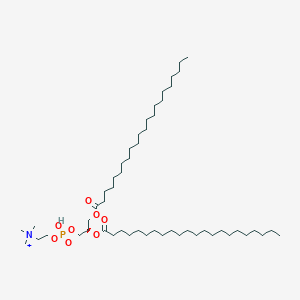

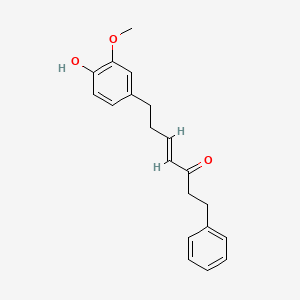


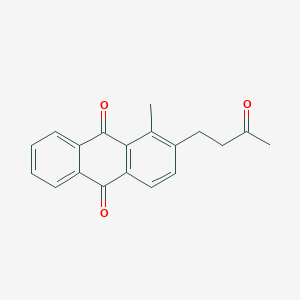
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)

